1-Bromotetradecane-d3 chemical properties
1-Bromotetradecane-d3 chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Bromotetradecane-d3
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of isotopically labeled compounds is paramount for their effective application. This guide provides a detailed overview of the core chemical properties, experimental protocols, and reactivity of 1-Bromotetradecane-d3, a deuterated analog of 1-bromotetradecane (B124005).
Core Chemical and Physical Properties
1-Bromotetradecane-d3 is a saturated long-chain alkyl halide where three hydrogen atoms on the terminal methyl group have been replaced with deuterium (B1214612). This isotopic labeling is particularly useful in tracer studies and for elucidating reaction mechanisms. The physical properties of 1-Bromotetradecane-d3 are very similar to its non-deuterated counterpart.
| Property | Value | Source |
| Chemical Formula | CD₃(CH₂)₁₃Br | [1] |
| Molecular Weight | 280.31 g/mol | [1] |
| CAS Number | 347840-09-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3][4] |
| Melting Point | 5-6 °C | [3][5][6] |
| Boiling Point | 175-178 °C at 20 mmHg | [3][5][6] |
| Density | Approximately 0.932 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | Approximately 1.460 | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, benzene, and chloroform.[2][3][7] | |
| Isotopic Enrichment | Typically ≥ 99 atom % D | [1] |
| Chemical Purity | Typically ≥ 97% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of 1-Bromotetradecane-d3. The data is comparable to 1-bromotetradecane, with key differences in the regions corresponding to the deuterated methyl group.
| Spectroscopy | Observed Data for 1-Bromotetradecane (and expected for d3 analog) |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.41 (t, J = 6.9 Hz, 2H, -CH₂Br), 1.84 (quintet, J = 7.2 Hz, 2H, -CH₂CH₂Br), 1.42-1.20 (m, 22H, -(CH₂)₁₁-), 0.89 (t, J = 6.9 Hz, 3H, -CH₃).[3][8] For the d3 analog, the terminal methyl proton signal at 0.89 ppm would be absent. |
| ¹³C NMR (126 MHz, CDCl₃) | δ 33.59, 33.03, 32.11, 29.85 (4C), 29.74, 29.64, 29.55, 28.97, 28.38, 22.85, 14.21.[3][8] The signal for the terminal carbon in the d3 analog will show a characteristic multiplet due to C-D coupling and will be shifted slightly upfield. |
| Mass Spectrometry (EI) | The mass spectrum of the non-deuterated compound shows characteristic fragmentation patterns. For the d3 analog, the molecular ion peak would be shifted to a higher m/z value, reflecting the increased mass due to the deuterium atoms.[9][10] |
Reactivity and Stability
Reactivity: The reactivity of 1-Bromotetradecane-d3 is governed by the carbon-bromine bond. As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (Sₙ2 mechanism).[11] The bromide ion is a good leaving group, allowing for the introduction of the deuterated tetradecyl chain by reaction with various nucleophiles. Common reactions include:
-
Alkylation: Used to alkylate amines, alcohols, thiols, and carbanions.[11]
-
Grignard Reagent Formation: It can react with magnesium metal in an ether solvent to form the corresponding Grignard reagent, which is a powerful tool for carbon-carbon bond formation.[11][12]
Stability: 1-Bromotetradecane-d3 is a stable compound under recommended storage conditions.[1][5][13] It is incompatible with strong oxidizing agents and strong bases.[3][5][14] It should be stored at room temperature in a dry, cool, and well-ventilated place.[1][13][14]
Experimental Protocols
Synthesis of 1-Bromotetradecane-d3
A common method for the synthesis of 1-bromotetradecane is the bromination of the corresponding alcohol.[8][11] For the deuterated analog, the synthesis would start from the corresponding deuterated alcohol.
Reaction: CD₃(CH₂)₁₃OH + HBr → CD₃(CH₂)₁₃Br + H₂O
Procedure:
-
To a reaction vessel containing 1-tetradecanol-14,14,14-d3, add hydrobromic acid.
-
The mixture is heated to approximately 100°C with stirring for several hours to ensure the reaction goes to completion.[8]
-
After cooling, the organic layer containing the product is separated from the aqueous layer.
-
The organic layer is washed with water and a dilute solution of sodium carbonate to neutralize any remaining acid.[8]
-
The product is then washed with a mixture of ethanol (B145695) and water.[8]
-
The crude product is dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[8]
Purification
The crude 1-Bromotetradecane-d3 is typically purified by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane.[3][8] The purity of the final product can be assessed by Gas Chromatography (GC) and confirmed by NMR spectroscopy.
Applications in Research and Drug Development
1-Bromotetradecane and its deuterated analogs are valuable intermediates in organic synthesis.[3][7] They are used in the synthesis of a variety of compounds, including:
-
Surfactants: The long alkyl chain is a key feature in the synthesis of cationic and zwitterionic gemini (B1671429) surfactants.[4][15]
-
Pharmaceuticals: As a building block, it can be used to introduce a long alkyl chain into more complex molecules, which can be relevant for modifying the properties of potential drug candidates.[2][12]
-
Liquid Crystals and Polymers: It has been used in the synthesis of metallomesogenic polymers.[15]
-
Tracer Studies: The deuterated form, 1-Bromotetradecane-d3, is particularly useful in metabolic studies and for elucidating reaction mechanisms where the fate of the terminal methyl group needs to be tracked.
Safety and Handling
Health and Safety:
-
May cause irritation upon contact with skin and eyes.[16]
-
Avoid inhalation of vapor or mist.[13]
-
It is advisable to handle this chemical in a well-ventilated area or in a fume hood.[13]
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.[5][13][14]
-
Wear protective gloves and clothing to prevent skin exposure.[5][13][14]
-
In case of insufficient ventilation, wear a suitable respiratory mask.[13]
First Aid Measures:
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][13]
-
Skin Contact: Wash off with soap and plenty of water.[13]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5][13]
Storage and Disposal:
-
Store at room temperature in a tightly closed container in a dry and well-ventilated place.[3][13][14]
-
Dispose of in accordance with local, state, and federal regulations.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of 1-Bromotetradecane-d3.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]
- 3. 1-Bromotetradecane | 112-71-0 [chemicalbook.com]
- 4. 1-Bromotetradecane, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-BROMOTETRADECANE – Palchem [palchem.com]
- 7. 1-Bromotetradecane CAS#: 112-71-0 [amp.chemicalbook.com]
- 8. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]
- 9. Tetradecane, 1-bromo- [webbook.nist.gov]
- 10. 1-Bromotetradecane (112-71-0) MS spectrum [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. fishersci.com [fishersci.com]
- 15. 1-ブロモテトラデカン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Myristyl bromide | C14H29Br | CID 8208 - PubChem [pubchem.ncbi.nlm.nih.gov]
